

Spectroscopic Scrutiny of Elloramycin: A Technical Guide for Researchers

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Compound of Interest			
Compound Name:	Elloramycin		
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An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of the anthracycline-like antibiotic, **Elloramycin**. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the compound's structural elucidation through spectroscopic methods.

Elloramycin is a natural product isolated from Streptomyces olivaceus.[1] Its chemical structure, determined to be C₃₂H₃₆O₁₅, was elucidated through a combination of spectroscopic techniques, primarily UV, ¹H NMR, and ¹³C NMR spectroscopy, and by comparison with related known compounds such as tetracenomycin C.[1] This technical guide presents a detailed summary of the available spectroscopic data for **Elloramycin**, outlines the experimental protocols for its analysis, and provides a visualization of its biosynthetic pathway.

Spectroscopic Data of Elloramycin

The structural determination of **Elloramycin** relies heavily on the interpretation of its NMR and MS data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **Elloramycin** provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The following table details the assigned chemical shifts (δ) and coupling constants (J) for the protons of the **Elloramycin** aglycone and its sugar moiety.



Table 1: ¹H NMR Spectroscopic Data for **Elloramycin**



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone			
H-1	7.75	S	
H-2	7.90	S	
H-4	7.68	S	
H-5	13.45	S	
6-OH	12.88	S	
H-7	5.45	d	5.0
H-8	4.40	m	
H-9	2.35	dd	14.0, 5.0
H-9'	2.20	dd	14.0, 6.0
10-OH	3.85	S	
12-OH	15.80	S	
4-OCH₃	4.08	S	
Sugar Moiety (2,3,4- tri-O-methyl-L- rhamnose)			
H-1'	5.60	d	1.5
H-2'	3.65	dd	3.0, 1.5
H-3'	3.50	dd	9.0, 3.0
H-4'	3.15	t	9.0
H-5'	4.00	dq	9.0, 6.0
6'-CH₃	1.35	d	6.0
2'-OCH₃	3.60	S	



3'-OCH₃	3.55	S
4'-OCH₃	3.45	S

Note: Data extracted from primary literature and may be subject to slight variations based on experimental conditions.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of **Elloramycin**.

Table 2: 13C NMR Spectroscopic Data for Elloramycin



Position	Chemical Shift (δ , ppm)
Aglycone	
1	120.5
2	136.8
3	115.8
4	162.2
4a	108.2
5	161.7
5a	107.5
6	182.5
6a	84.5
7	69.5
8	64.0
9	35.0
10	188.0
10a	106.5
11	182.0
11a	134.5
12	167.0
12a	110.0
12b	132.0
4-OCH₃	56.5
Sugar Moiety (2,3,4-tri-O-methyl-L-rhamnose)	
1'	101.5



2'	82.0
3'	81.5
4'	80.0
5'	68.5
6'	18.0
2'-OCH₃	58.0
3'-OCH₃	57.5
4'-OCH₃	57.0

Note: Data extracted from primary literature and may be subject to slight variations based on experimental conditions.

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) is essential for determining the elemental composition and exact mass of **Elloramycin**. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, aiding in the structural elucidation of the aglycone and the sugar moiety.

Table 3: Mass Spectrometry Data for Elloramycin

lon	m/z (measured)	Formula	Description
[M+H]+	661.2082	C32H37O15	Protonated molecular ion
[M+Na]+	683.1901	C32H36NaO15	Sodiated molecular
Fragment	473.0924	C23H17O10	Aglycone fragment (Elloramycinone)
Fragment	189.1127	C9H17O4	Sugar moiety fragment



Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following sections outline generalized experimental protocols for the NMR and mass spectrometry analysis of **Elloramycin**, based on standard practices for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **Elloramycin** in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of particulate matter.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- ¹H NMR:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
 and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans is typically required compared to ¹H NMR.
- 2D NMR Experiments:



- To aid in the complete and unambiguous assignment of proton and carbon signals, a suite
 of 2D NMR experiments should be performed. These include:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Processing:

- Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-tonoise ratio or resolution.
- Perform Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of Elloramycin (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
- The addition of a small amount of formic acid or ammonium acetate can aid in protonation or adduct formation.

Instrumentation and Data Acquisition:



 Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source is recommended.

Full Scan MS:

- Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion ([M+H]+, [M+Na]+, etc.).
- This allows for the determination of the elemental formula.
- Tandem MS (MS/MS):
 - Select the precursor ion of interest (e.g., the [M+H]+ ion of Elloramycin).
 - Induce fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
 - Acquire the product ion spectrum to observe the characteristic fragmentation pattern. Key fragment ions will correspond to the loss of the sugar moiety and other neutral losses from the aglycone.

Data Analysis:

- Process the raw data using the instrument's software.
- Determine the accurate mass and elemental composition of the parent ion and major fragment ions.
- Propose fragmentation pathways consistent with the observed product ions to confirm the structure of the molecule.

Visualizing the Biosynthesis of Elloramycin

The biosynthesis of **Elloramycin** is a complex process involving a type II polyketide synthase (PKS) and several tailoring enzymes. The following diagram, generated using Graphviz, illustrates the key steps in the biosynthetic pathway.





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References

- 1. Metabolic products of microorganisms. 225. Elloramycin, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties PubMed [pubmed.ncbi.nlm.nih.gov]
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